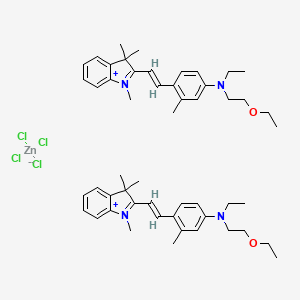
Sodium 2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a long hydrocarbon chain, an imidazolium ring, and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE typically involves multiple steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Hydrocarbon Chain: The heptadecenyl group can be introduced through an alkylation reaction.
Introduction of Functional Groups: The hydroxyethyl and sulfonatopropyl groups can be added through nucleophilic substitution reactions.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce additional functional groups.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new alkyl or sulfonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study membrane interactions and protein-lipid interactions due to its structural similarity to certain biological molecules.
Medicine
Potential medical applications include its use as a drug delivery agent or as a component in formulations for topical treatments.
Industry
In industry, this compound can be used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE involves its interaction with molecular targets such as cell membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
SODIUM DODECYL SULFATE: A widely used surfactant with a simpler structure.
SODIUM LAURYL ETHER SULFATE: Another common surfactant with similar applications.
IMIDAZOLIUM-BASED IONIC LIQUIDS: Compounds with similar imidazolium rings but different functional groups.
Propiedades
Número CAS |
71929-13-0 |
|---|---|
Fórmula molecular |
C25H50N2NaO6S+ |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonic acid;hydroxide |
InChI |
InChI=1S/C25H48N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-26-18-19-27(25,20-21-28)22-24(29)23-33(30,31)32;;/h16-17,24,28-29H,2-15,18-23H2,1H3;;1H2/q;+1;/b17-16+;; |
Clave InChI |
VUAGQMZCWSBMDT-WXIBIURSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















